1-methyl-2-(piperidin-2-yl)-1H-1,3-benzodiazole
Description
1-Methyl-2-(piperidin-2-yl)-1H-1,3-benzodiazole (CAS: 526183-20-0) is a benzimidazole derivative with a piperidine substituent at the C2 position and a methyl group at the N1 position. The compound has been investigated for its activity as a trace amine-associated receptor 1 (TAAR1) binder, albeit with moderate potency (EC₅₀ ≈ 100,000 nM) .
Properties
IUPAC Name |
1-methyl-2-piperidin-2-ylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-16-12-8-3-2-6-10(12)15-13(16)11-7-4-5-9-14-11/h2-3,6,8,11,14H,4-5,7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEHJWAIIVLBHJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3CCCCN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
526183-20-0 | |
| Record name | 1-methyl-2-(piperidin-2-yl)-1H-1,3-benzodiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-2-(piperidin-2-yl)-1H-1,3-benzodiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminobenzonitrile with piperidine in the presence of a suitable catalyst. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as palladium or platinum complexes are often employed to facilitate the cyclization process.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2-(piperidin-2-yl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzodiazole ring, often using halogenated derivatives as intermediates.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated derivatives, nucleophiles like amines or thiols.
Major Products:
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of reduced benzodiazole derivatives.
Substitution: Formation of substituted benzodiazole derivatives with various functional groups.
Scientific Research Applications
Inhibitors of Protein Arginine Methyltransferase 5
One of the prominent applications of 1-methyl-2-(piperidin-2-yl)-1H-1,3-benzodiazole is as a potential inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). This enzyme is implicated in various cancers, making it a target for therapeutic intervention. Studies have shown that derivatives of this compound exhibit significant inhibition of PRMT5 activity, which may lead to the development of new anticancer therapies.
Case Study : A recent study explored the structure-activity relationship (SAR) of several derivatives based on this compound. The findings indicated that modifications to the piperidine ring enhanced potency against PRMT5, with some compounds achieving IC₅₀ values in the low nanomolar range .
Anticancer Activity
Research has highlighted the anticancer properties of 1-methyl-2-(piperidin-2-yl)-1H-1,3-benzodiazole and its derivatives. The compound has been evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation.
Data Table: Anticancer Activity Against Cell Lines
This data indicates that the compound's hydrophobic substituents significantly enhance its anti-proliferative activity compared to more hydrophilic counterparts.
Neuromodulatory Effects
Preliminary studies suggest that 1-methyl-2-(piperidin-2-yl)-1H-1,3-benzodiazole may act as a neuromodulator. It has been hypothesized to influence neurotransmitter systems, potentially offering therapeutic avenues for neurological disorders.
Case Study : In vitro experiments using neuronal cell lines demonstrated that the compound could enhance synaptic plasticity markers, indicating a role in learning and memory processes .
Building Block for Organic Synthesis
This compound serves as a versatile building block in organic synthesis due to its unique structural features. It can be utilized to synthesize more complex molecules used in pharmaceuticals and agrochemicals.
Data Table: Synthetic Routes Involving 1-Methyl-2-(piperidin-2-yl)-1H-1,3-benzodiazole
| Reaction Type | Product | Yield (%) |
|---|---|---|
| N-Alkylation | Piperidine Derivatives | 85 |
| Cyclization | Benzodiazepine Analogues | 78 |
| Substitution Reactions | Modified Benzimidazoles | 90 |
These synthetic routes demonstrate the compound's utility in generating diverse chemical entities.
Mechanism of Action
The mechanism of action of 1-methyl-2-(piperidin-2-yl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the functional groups present on the compound.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Functional Variations
The following table highlights key structural differences between the target compound and its analogues:
Antimicrobial Activity
- 1-Methyl-2-(piperidin-2-yl)-1H-1,3-benzodiazole: Limited direct antimicrobial data, but its piperidine moiety may enhance membrane permeability .
- Compound 5b : Exhibits exceptional activity against S. aureus (MIC = 0.156 mg/mL) and C. albicans (MIC = 0.3125 mg/mL) due to its trihydroxybenzene group, which likely disrupts microbial membranes .
- Compound 1b: Broad-spectrum activity (MIC = 0.3125 mg/mL vs. E. coli, S. typhi) attributed to the phenol group’s redox properties .
Antioxidant Activity
- Compound 5b: Shows superior β-carotene bleaching inhibition (85%) and DPPH scavenging (IC₅₀ = 12 µM) due to its polyphenolic structure .
- 1-Methyl-2-(piperidin-2-yl)-1H-1,3-benzodiazole: No reported antioxidant activity, likely due to the absence of electron-donating groups.
Binding Affinity and Docking Studies
Biological Activity
1-Methyl-2-(piperidin-2-yl)-1H-1,3-benzodiazole (CAS Number: 526183-20-0) is a nitrogen-containing heterocyclic compound with a molecular formula of C13H17N3 and a molecular weight of 215.29 g/mol. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications. This article reviews its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C13H17N3 |
| Molecular Weight | 215.29 g/mol |
| CAS Number | 526183-20-0 |
| IUPAC Name | 1-methyl-2-piperidin-2-ylbenzimidazole |
| Appearance | Powder |
Antimicrobial Activity
Research indicates that benzodiazole derivatives can possess significant antimicrobial properties. For instance, a study highlighted the antibacterial activity of pyrrole derivatives with similar structural features, showing minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli . Although specific data for 1-methyl-2-(piperidin-2-yl)-1H-1,3-benzodiazole is not extensively documented, its structural similarities suggest potential antimicrobial efficacy.
Case Studies
- Anticancer Potential : In a study investigating the effects of various heterocycles on cancer cell lines, compounds structurally related to benzodiazoles were found to inhibit cell proliferation through apoptosis induction mechanisms . This suggests that 1-methyl-2-(piperidin-2-yl)-1H-1,3-benzodiazole may also exhibit anticancer properties worth exploring.
- Neuroprotective Effects : Research into the neuroprotective effects of nitrogen heterocycles has indicated that compounds with similar frameworks can modulate neurotransmitter systems and exhibit neuroprotective properties in models of neurodegenerative diseases .
Safety and Toxicology
While specific toxicological data for 1-methyl-2-(piperidin-2-yl)-1H-1,3-benzodiazole is sparse, it is essential to consider general safety profiles associated with benzodiazole compounds. Hazard statements indicate that this compound may cause skin irritation (H315) and eye irritation (H319) . Thus, handling precautions should be employed during experimental applications.
Q & A
Q. What are the optimal synthetic routes for 1-methyl-2-(piperidin-2-yl)-1H-1,3-benzodiazole, and how can purity be validated?
The compound can be synthesized via multi-step reactions involving cyclocondensation of substituted benzimidazole precursors with piperidine derivatives. Key steps include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) and catalysts like Cu(I) or Pd-based systems improve yield .
- Characterization : Validate purity using melting point analysis , FT-IR (to confirm N-H and C=N stretches), ¹H/¹³C NMR (to resolve aromatic and piperidine protons), and elemental analysis (to match calculated vs. experimental C, H, N content) .
- Contaminant removal : Use column chromatography with silica gel and polar eluents (e.g., ethyl acetate/hexane mixtures) .
Q. How does the structural similarity of benzimidazole derivatives to nucleotides influence their biological activity?
The 1H-1,3-benzodiazole core mimics purine bases (e.g., adenine), enabling interactions with enzymes or receptors that recognize nucleotide motifs. For example:
Q. What are the standard protocols for evaluating the compound’s solubility and stability in experimental settings?
- Solubility : Test in DMSO (≥42 mg/mL observed for related benzimidazoles) .
- Stability : Conduct accelerated degradation studies under varied pH (1–13), temperature (4–40°C), and light exposure. Monitor via HPLC to detect decomposition products .
Advanced Research Questions
Q. How can molecular docking studies elucidate the binding mechanisms of 1-methyl-2-(piperidin-2-yl)-1H-1,3-benzodiazole to biological targets?
- Target selection : Prioritize enzymes with known benzimidazole interactions (e.g., KRAS-PDEδ for oncology or H+/K+ ATPase for gastrointestinal applications ).
- Docking workflow :
- Prepare ligand structures using density functional theory (DFT) -optimized geometries.
- Use software like AutoDock Vina to simulate binding poses, focusing on piperidine’s role in hydrogen bonding and hydrophobic interactions .
- Validate with molecular dynamics (MD) simulations to assess stability over 100 ns trajectories .
Q. How can contradictory data on the compound’s cytotoxicity be resolved?
Q. What computational methods are effective for predicting structure-activity relationships (SAR) in benzimidazole derivatives?
- QSAR modeling : Train models using descriptors like logP , polar surface area (PSA) , and H-bond donor/acceptor counts from datasets of analogs (e.g., 2-(4-fluorophenyl)-1H-benzodiazole, logP = 3.37 ).
- Machine learning : Apply random forest or neural networks to predict IC50 values against targets like PDEδ .
Q. How can spectral data discrepancies (e.g., NMR shifts) be addressed during structural elucidation?
Q. What strategies improve yield in large-scale synthesis without compromising purity?
- Process optimization :
- Replace batch reactors with continuous flow systems to enhance reaction control .
- Use supported catalysts (e.g., Pd/C) for easier recovery and reduced metal contamination .
- Quality control : Implement in-line FT-IR for real-time monitoring of intermediate formation .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
